molecular formula C25H37N3O5 B264189 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide

Cat. No.: B264189
M. Wt: 459.6 g/mol
InChI Key: VUAPXASYYCXBHO-UHFFFAOYSA-N
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Description

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound It features a chromenone core, a piperazine ring, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and a diketone under acidic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution, where a halogenated precursor reacts with piperazine.

    Formation of the Acetamide Linkage: The final step involves coupling the chromenone derivative with the piperazine-cyclohexylmethyl intermediate using an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the chromenone core can be reduced to alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or receptor binding due to its structural features.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core and piperazine ring are likely involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide
  • N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide

Uniqueness

The unique combination of the chromenone core, piperazine ring, and cyclohexylmethyl group in 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide distinguishes it from similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.

Properties

Molecular Formula

C25H37N3O5

Molecular Weight

459.6 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C25H37N3O5/c1-24(2)15-20(30)23-19(29)13-18(14-21(23)33-24)32-16-22(31)26-17-25(7-5-4-6-8-25)28-11-9-27(3)10-12-28/h13-14,29H,4-12,15-17H2,1-3H3,(H,26,31)

InChI Key

VUAPXASYYCXBHO-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C)O)C

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C)O)C

Origin of Product

United States

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